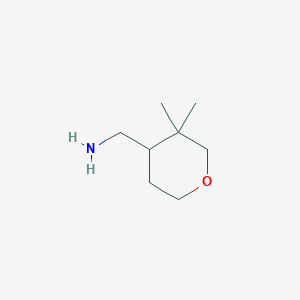

(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,3-dimethyloxan-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2)6-10-4-3-7(8)5-9/h7H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARUVRYSESDNKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCC1CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Dimethyltetrahydro 2h Pyran 4 Yl Methanamine and Its Analogues

Strategic Retrosynthetic Analysis of the (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine Scaffold

A retrosynthetic analysis of this compound reveals several logical bond disconnections that lead to simpler, more readily available starting materials. The primary disconnection is at the C4-C(methanamine) bond, which simplifies the target molecule to a 3,3-dimethyltetrahydro-2H-pyran-4-one precursor and an amine source. This ketone can be further disconnected through various cyclization strategies, such as an intramolecular oxa-Michael reaction or a Prins cyclization, from acyclic precursors. For instance, pyranochalcone natural products can be retrosynthetically traced back to readily available acetophenone (B1666503) derivatives. This strategic approach allows for a convergent and efficient synthesis plan.

Classical and Contemporary Approaches to the Synthesis of this compound

The construction of the this compound scaffold can be achieved through both well-established and modern synthetic methods. These approaches primarily focus on the formation of the key amine group and the tetrahydropyran (B127337) ring.

Amine Formation via Schiff Base Reduction from Ketone Precursors (e.g., 2,2-dimethyltetrahydro-2H-pyran-4-one)

A widely employed and direct method for synthesizing amines is reductive amination. This process involves the reaction of a ketone, such as 3,3-dimethyltetrahydro-2H-pyran-4-one, with an amine (like ammonia (B1221849) or a primary amine) to form an intermediate imine or enamine, which is then reduced to the target amine. This method avoids the issue of multiple alkylations that can occur with direct alkylation of amines. Various reducing agents can be used, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they can selectively reduce the imine in the presence of the ketone. The synthesis of N,N-dimethylalkylamines from corresponding aldehydes and ketones has been successfully achieved using borohydride (B1222165) exchange resin (BER) as a reducing agent.

For instance, the reductive alkylation of methylamine (B109427) with tetrahydro-4H-pyran-4-one is a key step in an efficient synthesis of an intermediate for the CCR5 antagonist TAK-779. This highlights the industrial applicability of this methodology.

Hydride Reduction Strategies in the Synthesis of Tetrahydropyran-4-ylmethanamines

Hydride reduction offers a powerful alternative for the synthesis of tetrahydropyran-4-ylmethanamines from precursors containing reducible nitrogen functionalities, such as nitriles or amides. Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of converting nitriles to primary amines. The mechanism involves the nucleophilic addition of a hydride ion to the nitrile, forming an imine salt, which is then further reduced.

While sodium borohydride (NaBH4) alone is generally ineffective for nitrile reduction, its reactivity can be enhanced with metal salt additives like aluminum chloride, indium chloride, or zinc chloride. A combination of sodium hydride and zinc chloride has been developed for the controlled reduction of nitriles to aldehydes, which can then be converted to amines via reductive amination.

Stereoselective and Enantioselective Synthesis of Chiral this compound and its Stereoisomers

The synthesis of specific stereoisomers of this compound requires stereoselective or enantioselective methods. The development of such methodologies is crucial as the biological activity of chiral molecules is often dependent on their stereochemistry.

Various strategies have been developed for the stereoselective synthesis of substituted tetrahydropyrans. These include domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization, Brønsted acid-mediated hydroxyalkoxylation of silylated alkenols, and Evans aldol–Prins strategies. An asymmetric 'clip-cycle' reaction has been developed for the synthesis of spirocyclic THPs with high enantioselectivity. Furthermore, organocatalytic asymmetric Michael reactions and formal [3+3] cycloadditions provide access to enantiomerically enriched dihydropyran and 4H-pyran derivatives, respectively.

For the amine functionality, enantioselective methods for the synthesis of α-(3-pyrrolyl)methanamines and α-tetrasubstituted (3-indolizinyl)(diaryl)methanamines have been developed using organocatalysis. These approaches, while not directly applied to the title compound, demonstrate the feasibility of creating chiral amine centers in heterocyclic systems.

Catalytic Approaches to the Formation of the this compound Core

Catalytic methods offer efficient and atom-economical routes to complex molecules. For the synthesis of this compound and its analogues, catalytic reactions can be employed for the formation of the tetrahydropyran ring or the crucial C-N bond.

Application of Buchwald-Hartwig C-N Bond Formation Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is widely used for the synthesis of aryl amines from aryl halides or triflates and amines. While typically applied to sp2 carbon centers, its principles can be adapted for the synthesis of amine-containing heterocyclic systems.

The reaction generally involves a Pd(0) catalyst, a phosphine (B1218219) or carbene ligand, and a base. Several generations of catalyst systems have been developed, expanding the scope of the reaction to a wide variety of amines and coupling partners under milder conditions. The choice of ligand, such as Xantphos, and base is crucial for optimizing the reaction conditions. Although direct application to the saturated tetrahydropyran system of the title compound is less common, this methodology is highly relevant for the synthesis of analogues containing aromatic moieties or for coupling pre-formed tetrahydropyran units to aromatic amines. For example, 5-arylamino-4H-pyran-4-ones have been synthesized via a Buchwald-Hartwig-type amination.

Below is an interactive data table summarizing the synthetic methodologies discussed:

| Methodology | Precursor Functional Group | Key Reagents/Catalysts | Product Functional Group | Section Ref. |

| Reductive Amination | Ketone | Amine, NaBH3CN, NaBH(OAc)3, BER | Amine | 2.2.1 |

| Hydride Reduction | Nitrile | LiAlH4, NaH/ZnCl2 | Amine | 2.2.2 |

| Stereoselective Cyclization | Acyclic Precursors | Hoveyda-Grubbs catalyst, Chiral Phosphoric Acids | Chiral Tetrahydropyran | 2.3 |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Pd Catalyst, Phosphine Ligand, Base | Aryl Amine | 2.4.1 |

Exploration of Other Transition Metal-Catalyzed Coupling Reactions

The synthesis of analogues of this compound can be significantly expanded through the application of various transition metal-catalyzed coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net While direct applications on the specific scaffold of this compound are not extensively documented, the principles can be extrapolated from methodologies applied to other heterocyclic systems. researchgate.net Palladium-catalyzed reactions, in particular, have shown broad utility due to their functional group tolerance and high efficiency. uva.es

Commonly employed transition metal-catalyzed cross-coupling reactions include the Suzuki-Miyaura, Heck, and Sonogashira reactions. ustc.edu.cn The Suzuki-Miyaura coupling, for instance, involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. researchgate.net This method is highly effective for creating C-C bonds, particularly for attaching aryl or vinyl substituents to a core structure. For the synthesis of analogues, a precursor to this compound bearing a halide at a strategic position could be coupled with various boronic acids to introduce diverse functionalities.

The Heck reaction offers another avenue for functionalization, enabling the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. ustc.edu.cn This reaction is particularly useful for the synthesis of substituted alkenes. Similarly, the Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a route to acetylenic derivatives. ustc.edu.cn

Other transition metals like nickel and copper also catalyze a range of coupling reactions. ustc.edu.cn Nickel-catalyzed cross-couplings, for example, are often used for reactions involving less reactive electrophiles. ustc.edu.cn The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. uva.es The development of N-heterocyclic carbene (NHC) ligands has further broadened the scope of these reactions, allowing for the coupling of previously challenging substrates. researchgate.net

The following interactive table provides a conceptual overview of how different transition metal-catalyzed coupling reactions could be applied to synthesize analogues of this compound, based on established methodologies for other heterocyclic compounds.

| Coupling Reaction | Catalyst/Ligand System (Example) | Substrate 1 (Conceptual) | Substrate 2 (Example) | Potential Product Analogue |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | Halogenated this compound precursor | Arylboronic acid | Aryl-substituted analogue |

| Heck | Pd(OAc)₂ / P(o-tolyl)₃ | Halogenated this compound precursor | Alkene | Alkenyl-substituted analogue |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Halogenated this compound precursor | Terminal alkyne | Alkynyl-substituted analogue |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | Halogenated this compound precursor | Amine | Amino-substituted analogue |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. ekb.eg Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com Key principles include the use of safer solvents, maximizing atom economy, and improving energy efficiency. ekb.eg

One of the primary goals of green chemistry is to minimize the use of volatile organic compounds (VOCs) as solvents, which are often toxic and contribute to environmental pollution. wordpress.com To this end, solvent-free reactions and the use of water as a reaction medium are highly attractive alternatives. wordpress.comresearchgate.net

Solvent-free, or neat, reactions can lead to higher reaction rates, and simplified work-up procedures, and eliminate the environmental impact associated with solvent use. researchgate.net For the synthesis of tetrahydropyran derivatives, multicomponent reactions conducted under solvent-free conditions have been shown to be highly efficient. researchgate.net These reactions often proceed with high atom economy, combining multiple starting materials into a single product in one step. researchgate.net

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net The synthesis of various pyran derivatives has been successfully demonstrated in aqueous media, often facilitated by the use of catalysts that are active in water. researchgate.netnih.gov These reactions can benefit from the hydrophobic effect, which can enhance reaction rates and selectivity. nih.gov The development of water-soluble catalysts and surfactants has further expanded the scope of aqueous organic synthesis. nih.gov

The table below summarizes findings from the synthesis of related pyran and tetrahydropyran structures in green media, illustrating the potential for applying these methods to the synthesis of this compound.

| Reaction Type | Catalyst (Example) | Solvent | Key Advantages | Yield Range (for related structures) |

|---|---|---|---|---|

| Multicomponent synthesis of tetrahydropyridines | Camphorsulfonic acid (CSA) | Solvent-free | High atom-economy, short reaction time, no column chromatography. researchgate.net | Good. researchgate.net |

| Synthesis of polyfunctionalized indoline-spiro fused pyran derivatives | DABCO | Water | Mild conditions, easy work-up, excellent yields. researchgate.net | Excellent. researchgate.net |

| Synthesis of 4H-pyran derivatives | Sodium Alginate | Water | Mild conditions, reusable catalyst, short reaction time. nih.gov | High to excellent. nih.gov |

| Synthesis of 4H-benzo[b]pyran derivatives | Mg(NO₃)₂·6H₂O | Water | Simplicity, low catalyst loading, cost-effective. wordpress.com | Not specified. wordpress.com |

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.com A reaction with high atom economy is one that generates minimal waste. jocpr.com The ideal atom economy is 100%, meaning all atoms from the reactants are found in the product. jocpr.com

In the context of synthesizing this compound, prioritizing synthetic routes with high atom economy is essential for sustainability. researchgate.net Addition and cycloaddition reactions are inherently atom-economical. In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts. jocpr.com Multicomponent reactions are particularly advantageous as they can construct complex molecules from simple starting materials in a single, highly atom-economical step. ias.ac.in

The following table provides a conceptual comparison of atom economy for a hypothetical traditional synthesis versus a greener, more atom-economical approach for a key step in the synthesis of a substituted tetrahydropyran.

| Synthetic Approach | Reaction Type (Example) | Conceptual Reactants | Conceptual Product | Byproducts | Atom Economy |

|---|---|---|---|---|---|

| Traditional | Wittig Reaction | Aldehyde + Phosphonium ylide | Alkene | Triphenylphosphine oxide | Low |

| Green | Catalytic Metathesis | Two different alkenes | Desired alkene | Volatile alkene byproduct | High |

Role of 3,3 Dimethyltetrahydro 2h Pyran 4 Yl Methanamine As a Building Block in Complex Chemical Synthesis

Precursor to Structurally Diverse Organic Scaffolds

The synthetic utility of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine primarily stems from the reactivity of its primary amine group. This functional group allows for a wide range of chemical transformations, enabling its incorporation into larger and more complex organic scaffolds. The synthesis of related tetrahydropyran-4-yl-methanamine derivatives often starts from a corresponding tetrahydropyran-4-one. For instance, a common synthetic route involves the reductive amination of a ketone precursor.

While a specific, detailed synthesis for this compound is not extensively documented in publicly available research, a generalizable synthetic approach can be inferred from the synthesis of analogous compounds. A plausible pathway would involve the reductive amination of 3,3-Dimethyltetrahydro-2H-pyran-4-one.

| Reactant | Reagent(s) | Product |

| 3,3-Dimethyltetrahydro-2H-pyran-4-one | 1. Ammonia (B1221849) or an ammonia source2. A reducing agent (e.g., Sodium borohydride (B1222165), Hydrogen with a catalyst) | This compound |

This is an interactive data table. You can sort and filter the data.

The presence of the gem-dimethyl group at the 3-position of the tetrahydropyran (B127337) ring introduces steric hindrance, which can influence the reactivity of the neighboring methanamine group and the conformational preferences of the entire molecule. This steric influence can be strategically exploited in stereoselective synthesis to favor the formation of specific diastereomers when the amine is reacted with chiral reagents.

Applications in the Synthesis of Non-Biological Organic Compounds

The application of this compound as a building block is evident in its use as an intermediate in the synthesis of more complex molecules. Although specific non-biological applications are not widely reported, patent literature indicates the use of structurally similar compounds in the creation of novel chemical entities. For example, the related compound (4-methyltetrahydro-2H-pyran-4-yl)methanamine has been utilized as a key intermediate in the synthesis of complex bipyridine derivatives. googleapis.com This suggests that the this compound moiety can be incorporated into heterocyclic systems, which are foundational structures in many areas of chemical research.

The primary amine of this compound can undergo a variety of reactions, including but not limited to:

Amide bond formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

Urea and thiourea (B124793) formation: Reaction with isocyanates or isothiocyanates.

These transformations allow for the covalent linkage of the tetrahydropyran motif to a wide array of other chemical structures, facilitating the assembly of novel compounds with tailored properties.

Utilization in Materials Science and Polymer Chemistry

While direct applications of this compound in materials science and polymer chemistry are not prominently documented, the incorporation of cyclic ethers like tetrahydropyran into polymer backbones is a known strategy to modify polymer properties. The presence of the bulky and rigid tetrahydropyran ring can enhance the thermal stability and alter the solubility of polymers.

For instance, research has been conducted on the synthesis of new soluble polyamides derived from a different, more complex tetrahydropyran-containing diamine, 2,6-bis(4-aminophenyl)-3,5-dimethyltetrahydro-4H-pyran-4-one. researchgate.net These polyamides exhibited high glass-transition temperatures, indicating good thermal stability, and improved solubility in organic solvents compared to conventional aromatic polyamides. researchgate.net This work demonstrates the principle that tetrahydropyran-based diamines can be valuable monomers in the synthesis of high-performance polymers.

Given that this compound contains a primary amine, it could potentially be used as a monomer or a chain modifier in the synthesis of various polymers, such as:

Polyamides: Through condensation polymerization with dicarboxylic acids.

Polyimides: By reaction with dianhydrides.

Epoxy resins: As a curing agent for epoxy resins, where the amine group would react with the epoxide rings.

The gem-dimethyl substitution on the tetrahydropyran ring would be expected to impart increased rigidity and potentially affect the packing of the polymer chains, thereby influencing the material's bulk properties.

| Potential Polymer Type | Role of this compound | Anticipated Property Modification |

| Polyamides | Monomer | Enhanced thermal stability, altered solubility |

| Polyimides | Monomer | Increased rigidity, potential for improved thermal properties |

| Epoxy Resins | Curing Agent | Modification of cross-link density and mechanical properties |

This is an interactive data table. You can sort and filter the data.

Development of Novel Organocatalysts and Ligands Incorporating the this compound Moiety

The development of novel organocatalysts and ligands is a significant area of modern chemical research. Chiral amines are frequently used as scaffolds for the synthesis of catalysts for asymmetric reactions. The this compound structure contains a stereogenic center at the 4-position, and its enantiomers could potentially serve as precursors to chiral ligands and organocatalysts.

The primary amine can be readily functionalized to introduce other catalytically active groups or coordinating atoms. For example, reaction with salicylaldehyde (B1680747) derivatives could yield Schiff base ligands capable of coordinating with various metal centers. Further modification of the amine to a secondary or tertiary amine, followed by the introduction of phosphine (B1218219) or other coordinating groups, could lead to the development of pincer-type ligands.

Although no specific organocatalysts or ligands derived from this compound are reported in the surveyed literature, the fundamental structural features suggest its potential in this field. The rigidity of the tetrahydropyran ring could help in creating a well-defined chiral environment around a catalytic center, which is crucial for achieving high enantioselectivity in asymmetric catalysis.

Stereochemical Investigations of 3,3 Dimethyltetrahydro 2h Pyran 4 Yl Methanamine

Conformational Analysis of the Tetrahydropyran (B127337) Ring and its Substituents

The tetrahydropyran ring typically adopts a low-energy chair conformation, analogous to cyclohexane, to minimize torsional and steric strain. For (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine, the substituents on the ring significantly influence the conformational equilibrium. The gem-dimethyl group at the C3 position introduces notable steric interactions that affect the orientation of the adjacent aminomethyl group at C4.

In the chair conformation, substituents can occupy either axial or equatorial positions. The bulky gem-dimethyl group at C3 will have one methyl group in a pseudo-axial and the other in a pseudo-equatorial position, creating a fixed steric environment. The preferred conformation of the 4-aminomethyl substituent will be the one that minimizes steric clashes with the C3 methyl groups and other ring atoms.

It is generally expected that the 4-aminomethyl group will predominantly occupy the equatorial position to avoid 1,3-diaxial interactions. However, the presence of the gem-dimethyl group at the adjacent C3 position can lead to gauche interactions, which might slightly alter the ideal chair geometry. Computational modeling and detailed NMR studies, such as Nuclear Overhauser Effect (NOE) experiments, would be necessary to precisely determine the dominant conformation and the rotational preferences (rotamers) of the aminomethyl side chain.

Table 1: Predicted Dominant Conformation and Key Interactions

| Substituent Position | Predicted Orientation | Key Steric Interactions |

| 3-CH₃ (a) | Pseudo-axial | 1,3-diaxial-like interactions with axial H at C5 |

| 3-CH₃ (b) | Pseudo-equatorial | Gauche interactions with C4-substituent |

| 4-CH₂NH₂ | Equatorial | Minimizes 1,3-diaxial strain |

Diastereoselective Synthesis of this compound Derivatives

The synthesis of substituted tetrahydropyrans with high diastereoselectivity is a well-explored area of organic synthesis. nih.gov Various strategies, including Prins cyclizations, hetero-Diels-Alder reactions, and intramolecular cyclizations of hydroxy-alkenes, have been developed to control the relative stereochemistry of substituents on the tetrahydropyran ring. nih.gov

For the synthesis of this compound, a potential route could involve the reduction of a corresponding nitrile or oxime precursor. The stereochemistry at the C4 position would be established during the introduction of the aminomethyl precursor group or its reduction.

For instance, a Michael addition of a nucleophile to a suitable α,β-unsaturated precursor, followed by cyclization, could be employed. The facial selectivity of the addition would be influenced by the existing stereocenters and the steric bulk of the reagents. The relative stereochemistry between the C3 and C4 substituents (cis or trans) would be determined at this stage. Subsequent reduction of a nitrile group at C4 would then yield the target amine. The choice of reducing agent could also influence the diastereomeric outcome if the molecule possesses other reducible functional groups.

Table 2: Potential Diastereoselective Synthetic Approaches

| Reaction Type | Key Transformation | Potential for Stereocontrol |

| Intramolecular Cyclization | Cyclization of an acyclic precursor with defined stereocenters | High, dependent on precursor stereochemistry |

| Conjugate Addition | Michael addition to an α,β-unsaturated tetrahydropyranone precursor | Moderate to high, depending on substrate and reagent control |

| Catalytic Hydrogenation | Reduction of a tetrahydropyran precursor with a double bond | Can be highly diastereoselective with appropriate catalysts |

Chiral Resolution Techniques for Enantiomer Separation

This compound is a chiral molecule, existing as a pair of enantiomers due to the stereocenter at C4. The separation of these enantiomers is crucial for evaluating their distinct biological activities. Chiral resolution is a common method to obtain enantiomerically pure compounds from a racemic mixture.

Given the presence of a primary amine group, diastereomeric salt formation with a chiral acid is a highly viable resolution strategy. Chiral resolving agents such as tartaric acid, mandelic acid, or camphorsulfonic acid can be used to form diastereomeric salts with the racemic amine. These diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be recovered by treatment with a base.

Another powerful technique for enantiomer separation is chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate the enantiomers of this compound. The choice of the CSP and the mobile phase is critical for achieving good separation.

Table 3: Common Chiral Resolution Techniques

| Technique | Principle | Advantages |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with different solubilities | Scalable, cost-effective for large quantities |

| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase | High resolution, applicable to small quantities, analytical and preparative scales |

| Enzymatic Resolution | Enantioselective reaction catalyzed by an enzyme | High enantioselectivity, mild reaction conditions |

Stereochemical Control in Reactions Involving this compound

The stereochemistry of this compound can direct the stereochemical outcome of subsequent reactions. The existing stereocenter at C4 and the conformational bias of the tetrahydropyran ring can influence the approach of reagents, leading to diastereoselective transformations.

For example, in reactions involving the amine functionality, such as acylation or alkylation, the steric environment around the nitrogen atom, dictated by the conformation of the aminomethyl group and the adjacent gem-dimethyl group, can influence the reactivity. If the amine is used as a chiral auxiliary, it can induce asymmetry in a new stereocenter formed during a reaction.

Table 4: Examples of Stereochemical Influence in Reactions

| Reaction Type | Influence of Stereochemistry | Potential Outcome |

| N-Acylation | Steric hindrance around the amine | Rate and regioselectivity differences between enantiomers |

| Asymmetric Synthesis | Use as a chiral ligand or auxiliary | Induction of chirality in a new stereocenter |

| Ring Functionalization | Directing effect of existing substituents | Diastereoselective formation of new stereocenters on the ring |

Theoretical and Computational Studies on 3,3 Dimethyltetrahydro 2h Pyran 4 Yl Methanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules. For (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine, these calculations can provide insights into charge distribution, molecular orbitals, and reactivity indices.

The electronic structure of the tetrahydropyran (B127337) ring is influenced by the electronegative oxygen atom, which leads to a polarization of the C-O bonds and a net dipole moment. The presence of the aminomethyl group introduces a basic nitrogen atom with a lone pair of electrons, which is expected to be the primary site of protonation and a key contributor to the molecule's reactivity. The dimethyl groups at the 3-position, being electron-donating, can subtly influence the electron density of the ring.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. In molecules containing an amine group, the HOMO is often localized on the nitrogen atom's lone pair, making it the center for nucleophilic attack. The LUMO, conversely, would likely be distributed over the C-N and C-O antibonding orbitals, indicating potential sites for electrophilic attack.

Table 1: Predicted Electronic Properties of Tetrahydropyran Analogs

| Property | Predicted Value/Characteristic for Tetrahydropyran Analogs | Inferred Relevance for this compound |

| Dipole Moment | Moderate to High | The molecule is expected to be polar due to the oxygen and nitrogen heteroatoms. |

| HOMO Localization | Primarily on the oxygen lone pair in unsubstituted THP. rsc.org | For the target molecule, the HOMO is likely to have significant contribution from the nitrogen lone pair of the aminomethyl group, making it a primary reaction site. |

| LUMO Localization | Distributed over C-O antibonding orbitals in unsubstituted THP. | The LUMO is likely distributed over the C-N and C-O sigma antibonding orbitals, indicating potential pathways for nucleophilic substitution or ring-opening reactions under certain conditions. |

| Reactivity Indices | The nitrogen of the amine group would be a primary site for electrophilic attack. | The aminomethyl group is predicted to be the most reactive site for a variety of chemical transformations. |

Molecular Modeling and Conformational Analysis of this compound

The conformational flexibility of the tetrahydropyran ring is a key determinant of its biological activity and physical properties. Like cyclohexane, the tetrahydropyran ring predominantly adopts a chair conformation to minimize steric and torsional strain. acs.org However, other conformations such as boat and twist-boat are also possible and lie at higher energies. acs.org

For this compound, the chair conformation is expected to be the most stable. The substituents on the ring will have a preference for either axial or equatorial positions. The bulky dimethyl groups at the 3-position will introduce significant steric interactions. The aminomethyl group at the 4-position will also have a preferred orientation.

Computational methods like molecular mechanics (e.g., MMFF94s force field) and quantum mechanical methods (e.g., B3LYP) can be used to perform a conformational search and determine the relative energies of different conformers. nih.gov For substituted tetrahydropyrans, the energy difference between the chair and other conformers like the twist-boat can be in the range of 5-7 kcal/mol. acs.org

Table 2: Predicted Conformational Preferences of the Tetrahydropyran Ring

| Conformation | Relative Energy (kcal/mol) - Unsubstituted THP acs.org | Predicted Influence of Substituents in this compound |

| Chair | 0.0 | The chair conformation will be the global minimum. The orientation of the aminomethyl group (axial vs. equatorial) will be a key factor in determining the most stable chair conformer. |

| Twist-Boat | 5.8 - 6.8 | Higher in energy, but may be accessible at elevated temperatures or in specific reaction transition states. |

| Boat | 6.2 - 7.2 | Generally a high-energy transition state between twist-boat conformers. |

The conformational preference of the aminomethyl group will be influenced by a balance of steric effects and potential intramolecular hydrogen bonding between the amine and the ring oxygen.

Prediction of Reaction Mechanisms and Transition States

Theoretical calculations can be used to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify transition states and calculate activation energies, providing a deeper understanding of reaction kinetics and selectivity.

Given the presence of the aminomethyl group, reactions involving this functional group are highly probable. For instance, the amine can act as a nucleophile in reactions such as acylation, alkylation, and condensation reactions. Quantum chemical calculations can model the transition states for these reactions, helping to predict the most favorable reaction pathways.

Ring-opening reactions of the tetrahydropyran ring are also a possibility, particularly under acidic conditions where the ring oxygen can be protonated. Theoretical studies on the ring-opening of pyran and its derivatives have been performed, providing a framework for predicting the mechanism for this compound. acs.org

Table 3: Plausible Reactions and Theoretical Investigation Approaches

| Reaction Type | Description | Theoretical Approach for Mechanism Prediction |

| N-Acylation | Reaction of the amine with an acylating agent (e.g., acid chloride, anhydride). | DFT calculations to model the nucleophilic attack of the nitrogen on the carbonyl carbon, identifying the tetrahedral intermediate and the transition states for its formation and collapse. |

| N-Alkylation | Reaction of the amine with an alkyl halide. | Modeling the SN2 transition state to determine the activation energy and predict the reaction rate. |

| Ring Opening | Acid-catalyzed cleavage of the C-O bonds of the tetrahydropyran ring. | Locating the transition state for the protonation of the ring oxygen followed by nucleophilic attack of a counter-ion, leading to ring opening. |

Structure-Reactivity Relationships and Design of Novel Derivatives

Understanding the structure-reactivity relationships of this compound is crucial for the design of novel derivatives with desired properties. Computational studies can play a significant role in this process by predicting how modifications to the molecular structure will affect its electronic properties and reactivity.

The design of novel derivatives could focus on modifying the aminomethyl group to introduce new functionalities or on altering the substitution pattern of the tetrahydropyran ring to fine-tune its conformational and electronic properties. For instance, the synthesis of amides, sulfonamides, or ureas from the primary amine could lead to derivatives with different biological profiles. The tetrahydropyran motif is a known privileged scaffold in drug discovery, and computational insights can guide the rational design of new therapeutic agents. pharmablock.com

Table 4: Strategies for the Design of Novel Derivatives

| Modification Strategy | Predicted Effect on Properties | Rationale for Design |

| Acylation of the amine | Reduced basicity, increased steric bulk, potential for new hydrogen bonding interactions. | To explore new biological activities, improve cell permeability, or create prodrugs. |

| Introduction of substituents on the THP ring | Altered lipophilicity, polarity, and conformational preferences. | To optimize pharmacokinetic properties (ADME) and target binding affinity. |

| Chiral synthesis of specific stereoisomers | Potentially different biological activities and metabolic profiles for each enantiomer/diastereomer. | To develop more potent and selective compounds, as biological systems are chiral. |

Future Research Directions and Unexplored Avenues for 3,3 Dimethyltetrahydro 2h Pyran 4 Yl Methanamine

Development of Novel and Sustainable Synthetic Pathways

The efficient and environmentally benign synthesis of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine is the first critical step toward unlocking its potential. Current synthetic methodologies for substituted tetrahydropyrans often involve multi-step sequences, harsh reagents, or produce significant waste. researchgate.net Future research should focus on developing novel, sustainable, and scalable synthetic routes.

A key challenge is the stereocontrolled installation of the C4-aminomethyl group adjacent to the C3-quaternary center. One potential avenue could start from 3,3-dimethyltetrahydro-2H-pyran-2-one, which can be synthesized via methylation of 3-methyltetrahydro-2H-pyran-2-one. prepchem.com Subsequent reduction and functional group interconversion could yield the target amine. However, more convergent strategies are highly desirable.

Future synthetic research could explore:

Green Catalysis: The use of heterogeneous, reusable catalysts, such as modified zeolites, functionalized magnetic nanoparticles, or metal-organic frameworks (MOFs), could facilitate the synthesis under milder conditions. mdpi.combohrium.com Natural catalysts, like citrus peel powder, have also shown promise in pyran synthesis and warrant investigation. scienceforecastoa.com

Multicomponent Reactions (MCRs): Designing a one-pot MCR that combines several simple starting materials to construct the substituted tetrahydropyran (B127337) ring would be highly atom-economical. nih.govtandfonline.com

Flow Chemistry: Continuous flow processes could offer improved safety, scalability, and control over reaction parameters, leading to higher yields and purity compared to batch synthesis.

Biocatalysis: The use of engineered enzymes could provide a highly selective and environmentally friendly route to chiral analogues of the target compound, should enantioselective synthesis become a goal.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Green Heterogeneous Catalysis | Catalyst reusability, reduced waste, milder reaction conditions. mdpi.commdpi.com | Development of catalysts for constructing the 3,3-dimethyl-4-substituted pyran core. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to complex molecules. nih.govtandfonline.com | Designing a convergent reaction that assembles the target scaffold from simple precursors. |

| Biocatalysis | High enantioselectivity, aqueous reaction media, biodegradable catalysts. | Engineering enzymes (e.g., transaminases, hydrolases) for specific transformations. |

| Flow Chemistry | Enhanced safety and scalability, precise control over reaction conditions, improved yield. | Optimization of reaction parameters and reactor design for continuous production. |

Exploration of Unconventional Reactivity Profiles

The gem-dimethyl group at the C3 position is expected to significantly influence the reactivity of the tetrahydropyran ring and the adjacent aminomethyl group. This substitution pattern locks the conformation of the ring, which could lead to unusual stereochemical outcomes in reactions. Furthermore, the steric hindrance may alter the accessibility of the ether oxygen and the primary amine, potentially enabling selective transformations that are not possible with less hindered analogues.

Unexplored avenues for reactivity studies include:

Sterically Governed Reactions: Investigating how the steric bulk of the 3,3-dimethyl group affects standard amine reactions (e.g., acylation, alkylation, reductive amination). This could lead to the development of new protecting groups or directing groups in organic synthesis. organic-chemistry.org

Ring-Opening Chemistry: Exploring catalytic conditions for the selective cleavage of the C-O bonds within the pyran ring. The conformational rigidity may favor specific ring-opening pathways, yielding valuable difunctionalized acyclic synthons.

C-H Functionalization: Investigating transition-metal-catalyzed C-H activation at various positions on the tetrahydropyran ring. The electronic and steric environment created by the substituents could direct functionalization to specific, non-obvious sites.

Intramolecular Transformations: The proximity of the aminomethyl group to the pyran ring could be exploited in intramolecular cyclization or rearrangement reactions to form novel bicyclic heterocyclic systems.

Expansion of Applications in Diverse Chemical Fields Beyond Current Scope

While the direct applications of this compound are unknown, the tetrahydropyran scaffold is a cornerstone in medicinal chemistry, materials science, and agrochemistry. nih.govnih.gov The unique substitution pattern of this compound makes it an attractive building block for creating new chemical entities with potentially enhanced or novel properties.

Future research should target the following areas:

Medicinal Chemistry: The THP motif is present in numerous drugs, including antiviral agents like darunavir. nih.gov The compound can serve as a scaffold for generating libraries of new molecules to be screened for various biological activities, such as anti-inflammatory, anticancer, or neuroprotective effects. nih.govnih.gov Its sp³-rich, three-dimensional structure is a desirable feature for modern drug discovery. researchgate.net

Agrochemicals: Pyrans are used as herbicides and insecticides. nih.gov Derivatives of the title compound could be synthesized and evaluated for their potential as new, effective, and potentially biodegradable agrochemicals.

Materials Science: The primary amine provides a reactive handle for incorporating the rigid tetrahydropyran unit into polymers. This could lead to the development of new materials with unique thermal, mechanical, or optical properties.

Coordination Chemistry: As a bidentate or monodentate ligand, it could be used to form novel metal complexes with interesting catalytic or photophysical properties.

| Field | Potential Role of this compound | Example Application Area |

| Medicinal Chemistry | A rigid, sp³-rich scaffold for creating new chemical entities. researchgate.net | Development of novel antiviral, anti-inflammatory, or anticancer agents. nih.govnih.gov |

| Agrochemicals | Core structure for new classes of pesticides or herbicides. nih.gov | Synthesis of compounds for crop protection. |

| Materials Science | Monomer for specialty polyamides or polyimides. | Creation of high-performance polymers with enhanced thermal stability. |

| Coordination Chemistry | Sterically demanding ligand for metal catalysts. | Fine-tuning the selectivity of metal-catalyzed reactions. |

Methodological Advancements in Asymmetric Synthesis and Catalysis Utilizing the Compound

While this compound is itself achiral, it serves as an excellent starting point for the development of new chiral tools for asymmetric synthesis. The primary amine can be readily modified to generate a wide range of derivatives that could function as chiral ligands or organocatalysts.

Key research directions include:

Development of Chiral Ligands: Derivatization of the amine with chiral auxiliaries or phosphine (B1218219) groups could yield a new class of ligands for transition-metal catalysis. nih.gov The sterically bulky 3,3-dimethyl group could create a well-defined chiral pocket around the metal center, potentially leading to high levels of enantioselectivity in reactions such as asymmetric hydrogenation or C-C bond formation. researchgate.net

Organocatalyst Design: The amine can be converted into more complex structures suitable for organocatalysis, such as chiral primary amine catalysts or thiourea-based catalysts. rsc.org These could be applied to a variety of asymmetric transformations, including Michael additions and aldol reactions.

Catalyst Immobilization: The amine handle could be used to anchor these newly developed catalysts onto solid supports, facilitating catalyst recovery and recycling, which is a key principle of green chemistry. nih.gov

Computational Design of Enhanced Derivatives and Reaction Systems

Computational chemistry provides powerful tools to accelerate the exploration of new chemical entities and reactions, saving time and resources. For a molecule like this compound, computational methods can provide crucial insights and guide experimental work.

Future computational studies should focus on:

Conformational Analysis: A thorough analysis of the conformational landscape of the molecule to understand how the gem-dimethyl group influences the geometry and accessibility of the reactive sites.

Reaction Modeling (DFT): Using Density Functional Theory (DFT) to model potential synthetic pathways, calculate transition state energies, and predict reaction outcomes. montclair.eduasianpubs.org This can help in optimizing reaction conditions and identifying the most promising synthetic routes. rsc.orgmdpi.com

Virtual Screening and Docking: Designing virtual libraries of derivatives and using molecular docking to predict their binding affinity to biological targets (e.g., enzymes, receptors). This can identify promising candidates for synthesis and biological testing in drug discovery programs.

Predicting Physicochemical Properties: Employing quantitative structure-property relationship (QSPR) models to predict properties like solubility, lipophilicity, and metabolic stability for designed derivatives, aiding in the selection of candidates with drug-like properties.

| Computational Method | Application Area | Potential Insight |

| Density Functional Theory (DFT) | Synthesis & Reactivity | Elucidation of reaction mechanisms, prediction of kinetic and thermodynamic parameters. montclair.edursc.org |

| Molecular Dynamics (MD) | Ligand-Protein Interactions | Understanding the dynamic behavior of derivatives in the active site of a biological target. |

| Molecular Docking | Drug Discovery | Prediction of binding modes and affinities of derivatives to target proteins. |

| QSPR/ADMET Modeling | Pharmacokinetics | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity profiles. |

Q & A

Q. How can structural analogs guide SAR studies for drug discovery?

- Analog Design : Replace the methanamine group with bulkier amines (e.g., cyclopropylamine) or modify the pyran ring (e.g., 4-thienyl substitution) .

- Biological Testing : Screen against target receptors (e.g., GPCRs) using radioligand binding assays. Correlate IC50 values with computational docking scores (AutoDock Vina) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.